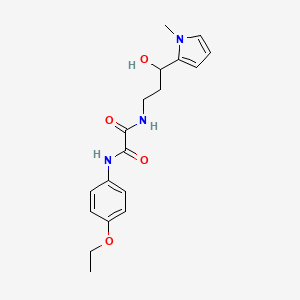

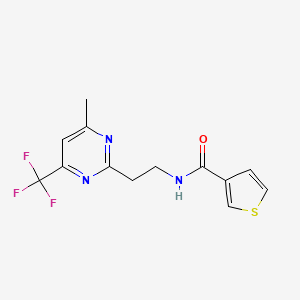

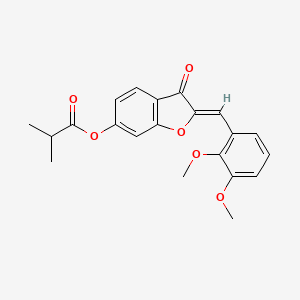

N-(2-fluorobenzyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-fluorobenzyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of oxadiazoles, which have been found to exhibit a range of biological activities.

Scientific Research Applications

Antimicrobial Properties Research conducted by Parikh and Joshi (2014) on derivatives of 2-mercapto-5-phenyl-1,3,4-oxadiazole, which share structural similarities with N-(2-fluorobenzyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide, revealed significant antimicrobial properties. These compounds were evaluated against a broad panel of bacterial and fungal strains, indicating that the presence of fluorine atoms significantly enhances antimicrobial efficacy. This suggests the compound may also possess notable antimicrobial properties due to its structural components (Parikh & Joshi, 2014).

Molecular Interaction Studies The compound's potential in molecular interaction studies is evident from research on related benzothiazolinone acetamide analogs. A study by Mary et al. (2020) on benzothiazolinone acetamide analogs, which are structurally related to N-(2-fluorobenzyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide, involved spectroscopic and quantum mechanical studies. These studies aimed at analyzing the ligand-protein interactions and photovoltaic efficiency modeling, indicating the compound's utility in understanding molecular dynamics and interactions at the quantum level (Mary et al., 2020).

Investigation of Photochemical Reactions Park et al. (2002) conducted a study on the photoinduced intramolecular substitution reaction of aryl halide with the carbonyl oxygen of the amide group, highlighting the compound's relevance in photochemical reaction studies. This research provides insights into how structural elements within such compounds interact under specific conditions, offering a basis for further investigation into the photochemical properties of N-(2-fluorobenzyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide (Park et al., 2002).

Synthesis and Activity Evaluation The synthesis and activity evaluation of related compounds, such as those studied by Salama (2020), offer a framework for understanding the synthetic pathways and potential biological activities of N-(2-fluorobenzyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide. These studies contribute to the development of novel compounds with potential applications in treating microbial infections and other diseases (Salama, 2020).

Mechanism of Action

The compound also contains fluorine atoms. Fluorine-containing compounds play a very important role in medicinal chemistry. Fluorine, being the most electronegative atom with a small atomic radius, helps to enhance the biological activity of newly designed molecules . Fluorinated compounds have been widely used as important antifungal, anticancer, and antibacterial drugs .

properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2N3O2/c18-13-6-3-5-11(8-13)17-22-21-16(24-17)9-15(23)20-10-12-4-1-2-7-14(12)19/h1-8H,9-10H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPGWHCQRPJVOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CC2=NN=C(O2)C3=CC(=CC=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorobenzyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3,4-Dimethylphenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2939930.png)

![5-((2-Bromophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2939931.png)

![2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6H-purino[7,8-a]imidazole-1,3-dione](/img/structure/B2939934.png)

![(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2939937.png)

![(E)-4-(Dimethylamino)-N-propyl-N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]but-2-enamide](/img/structure/B2939939.png)

![(2Z)-2-[(4-methylphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2939941.png)